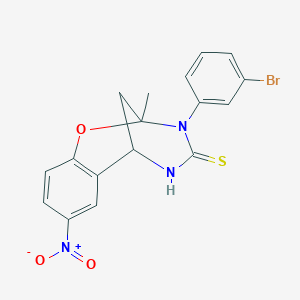
Methyl 2-amino-3-(4-fluorophenyl)-2-methylpropanoate hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-amino-3-(4-fluorophenyl)-2-methylpropanoate hydrochloride, also known as FMA, is a chemical compound that is commonly used in scientific research. It is a derivative of the amino acid phenylalanine and is classified as an amino acid ester. FMA has gained significant attention in recent years due to its potential applications in the field of medicine and drug discovery.
Mechanism of Action
The exact mechanism of action of Methyl 2-amino-3-(4-fluorophenyl)-2-methylpropanoate hydrochloride is not fully understood. However, it is believed to work by modulating the activity of certain neurotransmitters in the brain, such as GABA and glutamate. Methyl 2-amino-3-(4-fluorophenyl)-2-methylpropanoate hydrochloride has also been shown to have a positive effect on the activity of certain enzymes in the brain, such as acetylcholinesterase.
Biochemical and Physiological Effects:
Methyl 2-amino-3-(4-fluorophenyl)-2-methylpropanoate hydrochloride has been shown to have a number of biochemical and physiological effects. It has been shown to increase the levels of certain neurotransmitters in the brain, such as GABA and dopamine. Methyl 2-amino-3-(4-fluorophenyl)-2-methylpropanoate hydrochloride has also been shown to increase the activity of certain enzymes in the brain, such as acetylcholinesterase. These effects are thought to be responsible for the anticonvulsant, analgesic, and anti-inflammatory properties of Methyl 2-amino-3-(4-fluorophenyl)-2-methylpropanoate hydrochloride.
Advantages and Limitations for Lab Experiments
One of the main advantages of Methyl 2-amino-3-(4-fluorophenyl)-2-methylpropanoate hydrochloride is its potential use in the treatment of a variety of diseases. It has been shown to have a number of beneficial effects on the brain and could be used to develop new drugs for the treatment of neurological disorders. However, one of the limitations of Methyl 2-amino-3-(4-fluorophenyl)-2-methylpropanoate hydrochloride is that its mechanism of action is not fully understood. Further research is needed to fully understand how Methyl 2-amino-3-(4-fluorophenyl)-2-methylpropanoate hydrochloride works and how it could be used in the development of new drugs.
Future Directions
There are a number of future directions for research on Methyl 2-amino-3-(4-fluorophenyl)-2-methylpropanoate hydrochloride. One area of research could be to further investigate the mechanism of action of Methyl 2-amino-3-(4-fluorophenyl)-2-methylpropanoate hydrochloride. This could involve studying the activity of specific enzymes and neurotransmitters in the brain. Another area of research could be to investigate the potential use of Methyl 2-amino-3-(4-fluorophenyl)-2-methylpropanoate hydrochloride in the treatment of other neurological disorders, such as multiple sclerosis and Huntington's disease. Finally, research could be conducted to explore the potential use of Methyl 2-amino-3-(4-fluorophenyl)-2-methylpropanoate hydrochloride in the development of new drugs for other diseases, such as cancer and diabetes.
Synthesis Methods
The synthesis of Methyl 2-amino-3-(4-fluorophenyl)-2-methylpropanoate hydrochloride involves the reaction between 4-fluoro-phenylacetic acid and N-methyl glycine ethyl ester hydrochloride. The reaction is catalyzed by a base such as potassium carbonate and is carried out in a solvent such as dimethylformamide. The resulting product is then purified using techniques such as recrystallization or chromatography.
Scientific Research Applications
Methyl 2-amino-3-(4-fluorophenyl)-2-methylpropanoate hydrochloride has been extensively studied for its potential use in the treatment of a variety of diseases. It has been shown to have anticonvulsant, analgesic, and anti-inflammatory properties. Methyl 2-amino-3-(4-fluorophenyl)-2-methylpropanoate hydrochloride has also been studied for its potential use in the treatment of Parkinson's disease and Alzheimer's disease.
properties
IUPAC Name |
methyl 2-amino-3-(4-fluorophenyl)-2-methylpropanoate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14FNO2.ClH/c1-11(13,10(14)15-2)7-8-3-5-9(12)6-4-8;/h3-6H,7,13H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACGQIFIJRJBWQT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=C(C=C1)F)(C(=O)OC)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClFNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-amino-3-(4-fluorophenyl)-2-methylpropanoate hydrochloride | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![ethyl 3-oxooctahydro-1H-cyclopenta[c]pyridine-4-carboxylate](/img/structure/B2627909.png)

![8-(2-((2-chlorophenyl)amino)ethyl)-1,3,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2627915.png)


![5-({[4-(3-Methoxyphenyl)-1,3-thiazol-2-yl]sulfanyl}methyl)furan-2-carboxylic acid](/img/structure/B2627919.png)
![N-1,3-benzodioxol-5-yl-2-[6-ethoxy-3-(4-ethylbenzoyl)-4-oxoquinolin-1(4H)-yl]acetamide](/img/structure/B2627920.png)
![4-[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1-(3-ethylphenyl)-1H-1,2,3-triazol-5-amine](/img/structure/B2627922.png)
![3-[4-(5-Fluoropyrimidin-2-yl)oxypiperidin-1-yl]pyridine-2-carbonitrile](/img/structure/B2627925.png)

![2-(4-methoxybenzamido)-N-methyl-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carboxamide](/img/structure/B2627928.png)
![N-(2,3-dimethoxybenzyl)-2-{[3-(2,4-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2627929.png)

